7-imino-7lambda6-thia-1,3-diazaspiro[4.4]nonane-2,4,7-trione
Description
7-imino-7lambda6-thia-1,3-diazaspiro[4.4]nonane-2,4,7-trione is a sulfur- and nitrogen-containing spirocyclic compound characterized by a unique [4.4] spiro ring system. Its structure includes a thiadiazaspiro core with three ketone groups (trione) and an imino (NH) substituent. This combination of functional groups confers distinct electronic and steric properties, making it a subject of interest in heterocyclic chemistry and drug design.
Properties
IUPAC Name |
7-imino-7-oxo-7λ6-thia-1,3-diazaspiro[4.4]nonane-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O3S/c7-13(12)2-1-6(3-13)4(10)8-5(11)9-6/h7H,1-3H2,(H2,8,9,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMGYVYJBICHLGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=N)(=O)CC12C(=O)NC(=O)N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 7-imino-7lambda6-thia-1,3-diazaspiro[4.4]nonane-2,4,7-trione typically involves the reaction of appropriate precursors under specific conditions. One common synthetic route includes the cyclization of a suitable thioamide with a diazoketone under controlled conditions . Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and specific temperature and pressure settings .
Chemical Reactions Analysis
7-imino-7lambda6-thia-1,3-diazaspiro[4.4]nonane-2,4,7-trione undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or sulfur atoms, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations . Major products formed from these reactions depend on the specific reagents and conditions used, but can include a variety of functionalized spirocyclic compounds .
Scientific Research Applications
7-imino-7lambda6-thia-1,3-diazaspiro[4.4]nonane-2,4,7-trione has several scientific research applications:
Mechanism of Action
The mechanism of action of 7-imino-7lambda6-thia-1,3-diazaspiro[4.4]nonane-2,4,7-trione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural differences between the target compound and related spirocyclic derivatives:
*Estimated based on analogs.
Key Observations:
Spiro Ring System: The target compound’s [4.4] spiro system is shared with 7-Thia-1,3-diazaspiro[4.4]nonane-2,4-dione () but differs from the [4.5] and [3.5] systems in other analogs. Smaller spiro rings may increase ring strain, affecting stability .
Functional Groups: The imino group in the target compound distinguishes it from the dione in and the dioxa-diaza system in .
Sulfur vs. Oxygen : Thia (sulfur) analogs like the target compound and exhibit greater electron-withdrawing effects compared to dioxa (oxygen) derivatives, influencing reactivity in nucleophilic or electrophilic reactions .
Physicochemical and Spectral Properties
While direct data for the target compound are scarce, inferences can be drawn from analogs:
- IR Spectroscopy: The target compound’s trione groups would show C=O stretches near 1685 cm⁻¹ (similar to ), while the imino group (NH) would absorb near 3300 cm⁻¹ . In contrast, 7-Thia-1,3-diazaspiro[4.4]nonane-2,4-dione () lacks the imino group, resulting in fewer NH stretches .
- NMR Spectroscopy: The spiro carbons in the target compound would resonate near δ 58–60 ppm in ¹³C-NMR (cf. δ 58.5 ppm in ). The imino proton would appear as a broad singlet near δ 4.0–4.3 ppm .
Biological Activity
Chemical Identity and Structure
7-Imino-7λ6-thia-1,3-diazaspiro[4.4]nonane-2,4,7-trione is a synthetic compound characterized by a unique spirocyclic structure that includes an imino group and a thiaspiro ring system. Its molecular formula is with a molecular weight of approximately 177.22 g/mol .
Biological Activity
The biological activity of this compound has been the subject of various studies, focusing on its potential pharmacological properties which include antimicrobial, anticancer, and anti-inflammatory effects.
The mechanism of action is believed to involve interactions with specific biological targets. The imino group can form hydrogen bonds with biomolecules, while the dioxane and thiaspiro rings enhance structural stability. These interactions may modulate enzyme and receptor activities, leading to diverse biological effects .
Pharmacological Properties
Antimicrobial Activity
Research indicates that 7-Imino-7λ6-thia-1,3-diazaspiro[4.4]nonane-2,4,7-trione exhibits significant antibacterial activity against various strains of bacteria. For instance:
- Study A: Demonstrated significant antibacterial activity against E. coli, suggesting potential as an alternative to traditional antibiotics.
Anticancer Activity
The compound has also shown promise in cancer research:
- Study B: Induced apoptosis in MCF-7 breast cancer cells with an IC50 value of 15 µM, indicating its potential as a therapeutic agent in breast cancer treatment.
Anti-inflammatory Effects
In vivo studies have reported its efficacy in reducing inflammation:
- Study C: Showed a 50% reduction in inflammation in rat models, highlighting its potential as an anti-inflammatory agent .
Case Studies
| Study | Findings |
|---|---|
| Study A | Significant antibacterial activity against E. coli; potential alternative to traditional antibiotics. |
| Study B | Induced apoptosis in MCF-7 cells with IC50 of 15 µM; promising candidate for breast cancer therapy. |
| Study C | Reduced inflammation in rat models by 50%; effective anti-inflammatory agent. |
Comparative Analysis with Similar Compounds
The compound shares structural similarities with other spirocyclic compounds but differs in functional groups which may contribute to its unique biological activities.
Similar Compounds
| Compound Name | Key Features |
|---|---|
| 7-Imino-1,4-dioxa-7λ6-thiaspiro[4.4]nonan-7-one | Lacks the oxide group; similar spirocyclic structure but different biological profile. |
| 7-Imino-1,3-diazaspiro[4.4]nonane | Similar structure but different functional groups affecting biological activity. |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 7-imino-7λ⁶-thia-1,3-diazaspiro[4.4]nonane-2,4,7-trione, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : Begin with cyclization strategies involving thioamide precursors and azaspiro intermediates. For example, use a [3+2] cycloaddition between a thiourea derivative and a strained spirocyclic ketone under anhydrous conditions (e.g., THF at −20°C to 0°C). Monitor reaction progress via TLC or HPLC, and optimize purification using gradient silica gel chromatography or recrystallization from ethanol/water mixtures. Yield improvements may require adjusting stoichiometry (e.g., 1.2 equivalents of thiourea) or employing catalytic bases like DBU .
Q. How can structural characterization of this compound be systematically performed to confirm its spirocyclic architecture?
- Methodological Answer : Combine spectroscopic and crystallographic techniques:
- NMR : Analyze , , and NMR spectra to identify characteristic spirocyclic shifts (e.g., deshielded carbons at the spiro center).
- X-ray Diffraction : Grow single crystals via slow evaporation from DCM/hexane. Compare bond lengths and angles to similar spiro compounds (e.g., 7-benzyl-2,7-diazaspiro[4.4]nonan-1-one ).
- Mass Spectrometry : Use high-resolution ESI-MS to confirm molecular ion peaks and isotopic patterns .
Advanced Research Questions
Q. How should researchers design experiments to resolve contradictions in reported physicochemical properties (e.g., solubility, stability) of this compound?
- Methodological Answer :
- Solubility Studies : Perform phase-solubility analysis in buffered aqueous solutions (pH 1–12) and organic solvents (e.g., DMSO, acetonitrile) at 25°C and 37°C. Use UV-Vis spectroscopy or HPLC for quantification .
- Stability Testing : Conduct accelerated degradation studies under thermal (40–80°C), oxidative (3% HO), and photolytic (ICH Q1B guidelines) conditions. Compare degradation products via LC-MS .
Q. What in vitro models are appropriate for evaluating the biological activity of this compound, and how can cytotoxicity thresholds be established?
- Methodological Answer :
- Antimicrobial Assays : Use microdilution broth methods (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (e.g., ciprofloxacin) and measure MIC/MBC values .
- Cytotoxicity Screening : Employ MTT/WST-1 assays on mammalian cell lines (e.g., HEK293, HepG2). Calculate IC values and compare to reference compounds (e.g., doxorubicin) .
Q. How can computational methods be integrated with experimental data to predict the environmental fate of this compound?
- Methodological Answer :
- QSAR Modeling : Use tools like EPI Suite to estimate biodegradation (BIOWIN), bioaccumulation (BCFBAF), and ecotoxicity (ECOSAR). Validate predictions with experimental soil/water partitioning studies (OECD 106/121 guidelines) .
- Metabolite Identification : Simulate metabolic pathways via cytochrome P450 docking (AutoDock Vina) and confirm with LC-HRMS/MS in liver microsomes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
